molecular formula C10H15Cl2NO B6222442 [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride CAS No. 2758001-62-4

[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride

Cat. No. B6222442
CAS RN: 2758001-62-4
M. Wt: 236.1
InChI Key:
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Description

2-(4-Chlorophenyl)-2-methoxyethyl)(methyl)amine hydrochloride, also known as Compound A, is a synthetic molecule that has been studied in the fields of chemistry and biochemistry. Compound A is a derivative of the amine group and is composed of two phenyl rings and a methyl group. It has been used in a variety of scientific research applications, including biochemical and physiological experiments.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A is not fully understood. However, it is believed to act as an agonist of certain receptors in the body, including the GABA-A receptor. [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A is believed to activate the GABA-A receptor, which leads to an increase in the activity of the neurotransmitter GABA. This increase in GABA activity is believed to be responsible for the effects of [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A on the body.
Biochemical and Physiological Effects
[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the activity of the neurotransmitter GABA, which leads to an increase in relaxation and sedation. Additionally, [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A has been shown to have anticonvulsant and anxiolytic effects. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. Additionally, [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A is stable and has a long shelf life. However, there are some limitations to using [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A in laboratory experiments. For example, it is not always possible to accurately measure the concentration of [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A in the body, as it is rapidly metabolized. Additionally, [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A has a relatively short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

There are several potential future directions for research on [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A. One potential direction is to study its effects on other neurotransmitter systems, such as serotonin and dopamine. Additionally, further research could be conducted to better understand the mechanism of action of [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A and its effects on biochemical and physiological processes. Additionally, further research could be conducted to better understand the pharmacokinetics of [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A and its potential interactions with other drugs. Finally, further research could be conducted to better understand the potential therapeutic applications of [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A.

Synthesis Methods

[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A can be synthesized using a variety of methods, including the Wittig reaction, the Grignard reaction, and the Stille reaction. In the Wittig reaction, a phosphonium ylide is generated from a phosphine and an alkyl halide, and then reacted with an aldehyde or ketone to form an alkene. The Grignard reaction is used to form an organomagnesium halide, which is then reacted with an aldehyde or ketone to form an alkanol. The Stille reaction is used to form a coupling product of an organostannane and an aryl halide.

Scientific Research Applications

[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A has been used in a variety of scientific research applications, including biochemical and physiological experiments. It has been used to study the effects of drugs on the body, the mechanism of action of certain drugs, and the biochemical and physiological processes involved in drug metabolism. Additionally, [2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride A has been used to study the effects of various environmental factors on biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride' involves the reaction of 4-chlorobenzaldehyde with 2-methoxyethylamine to form 2-(4-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with methyl iodide to form the final product, which is isolated as the hydrochloride salt.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methoxyethylamine", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) in diethyl ether and add 2-methoxyethylamine (1.2 equiv) and sodium hydroxide (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-(4-chlorophenyl)-2-methoxyethylamine as a yellow oil.", "Step 3: Dissolve 2-(4-chlorophenyl)-2-methoxyethylamine (1.0 equiv) in diethyl ether and add methyl iodide (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain '[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride' as a white solid." ] }

CAS RN

2758001-62-4

Product Name

[2-(4-chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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